molecular formula C15H17N B15247221 2-Methyl-1-phenyl-4,5,6,7-tetrahydro-1H-indole

2-Methyl-1-phenyl-4,5,6,7-tetrahydro-1H-indole

Cat. No.: B15247221
M. Wt: 211.30 g/mol
InChI Key: HXCBUGVQIDWSGZ-UHFFFAOYSA-N
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Description

2-Methyl-1-phenyl-4,5,6,7-tetrahydro-1H-indole (CAS 827019-57-8) is a high-purity synthetic intermediate based on the 4,5,6,7-tetrahydro-1H-indole scaffold, a structure of significant interest in modern medicinal chemistry . The tetrahydroindole core is a privileged structure in drug discovery, serving as a functional group for the design of novel therapeutic agents . This specific compound provides researchers with a valuable building block for the synthesis of more complex molecules, particularly in the development of potential anticancer agents . Indole and tetrahydroindole derivatives are extensively researched for their diverse biological activities, including serving as inhibitors for specific molecular targets . For instance, closely related 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives have been designed, synthesized, and evaluated as potent tubulin polymerization inhibitors, demonstrating promising anti-proliferative activity against human cancer cell lines such as breast cancer (MCF-7) and lung adenocarcinoma (A549) . The structure-activity relationship (SAR) studies of such compounds are crucial for exploring new chemical space in oncology research . Researchers utilize this chemical scaffold in hit-to-lead profiling and to explore structure-activity relationships due to its potential high binding affinity to various biological receptors . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

2-methyl-1-phenyl-4,5,6,7-tetrahydroindole

InChI

InChI=1S/C15H17N/c1-12-11-13-7-5-6-10-15(13)16(12)14-8-3-2-4-9-14/h2-4,8-9,11H,5-7,10H2,1H3

InChI Key

HXCBUGVQIDWSGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1C3=CC=CC=C3)CCCC2

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, equimolar quantities of 1-phenylhydrazine hydrochloride and 2-methylcyclohexanone are stirred in glacial acetic acid at room temperature for 2–6 hours. The reaction progress is monitored via TLC, and upon completion, the mixture is neutralized with aqueous NaOH, extracted with chloroform, and purified via column chromatography. Yields range from 65% to 78%, depending on the substitution pattern and reaction scale.

Mechanistic Insights :

  • Hydrazone Formation : The ketone reacts with phenylhydrazine to form a hydrazone intermediate.
  • Enehydrazine Tautomerization : Acid catalysis promotes tautomerization to the enehydrazine, enabling cyclization.
  • Ring Closure and Aromatization : A-sigmatropic rearrangement forms the tetrahydroindole core, followed by dehydrogenation to yield the final product.

Challenges and Modifications

  • Regioselectivity : The position of the methyl and phenyl groups is influenced by the ketone’s structure. Using 2-methylcyclohexanone ensures the methyl group occupies position 2.
  • Acid Choice : Bronsted acids like HCl or H2SO4 may improve cyclization efficiency but risk over-dehydration.

Friedel-Crafts Alkylation and Cyclization

The Friedel-Crafts reaction offers an alternative route by leveraging electrophilic aromatic substitution to construct the tetrahydroindole ring. This method is particularly effective for introducing aromatic substituents, such as the phenyl group at position 1.

One-Pot Cascade Synthesis

A one-pot protocol involves the Knoevenagel condensation of indole-4-carbaldehyde with 2,4-diaryl-4-oxobutyronitrile derivatives, followed by intramolecular cyclization. For 2-methyl-1-phenyl-tetrahydroindole, the procedure is adapted as follows:

  • Knoevenagel Condensation : Indole-4-carbaldehyde reacts with 2-methyl-4-oxobutyronitrile in methanolic KOH, forming an α,β-unsaturated nitrile intermediate.
  • Cyclization : Heating the intermediate at 70–80°C in DMSO induces iminium cation formation, which undergoes electrophilic attack at the indole’s C-3 position to yield the tetrahydroindole core.

Key Advantages :

  • High Atom Economy : The cascade reaction avoids intermediate isolation, improving yield (up to 82%).
  • Functional Group Tolerance : Electron-donating and withdrawing groups on the phenyl ring are well-tolerated.

Comparative Analysis of Synthetic Methods

Method Starting Materials Catalyst/Conditions Yield (%) Reaction Time
Fischer Indole Synthesis 1-Phenylhydrazine, 2-Methylcyclohexanone Glacial Acetic Acid, RT 65–78 2–6 h
Friedel-Crafts Cyclization Indole-4-carbaldehyde, 2-Methyl-4-oxobutyronitrile KOH, DMSO, 70°C 75–82 4–8 h
Pd-Catalyzed Arylation 4,5,6,7-Tetrahydroindol-4-one, Iodobenzene Pd(OAc)2, XPhos, Cs2CO3, DMF 70–75 12–24 h

Mechanistic Considerations and Side Reactions

Dehydration Byproducts

In Fischer synthesis, over-acidification or prolonged heating may lead to 1,2,3,4-tetrahydrocarbazole derivatives via dehydration. Mitigation strategies include controlled acid stoichiometry and low-temperature workup.

Regiochemical Control

The position of the methyl group is dictated by the ketone’s structure. For example, 2-methylcyclohexanone directs methyl incorporation at position 2, while 3-methyl variants result in positional isomers.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-phenyl-4,5,6,7-tetrahydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts acylation and alkylation reactions are frequently employed, using reagents like acetyl chloride and aluminum chloride.

Major Products

The major products formed from these reactions include various substituted indoles, ketones, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-1-phenyl-4,5,6,7-tetrahydro-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-phenyl-4,5,6,7-tetrahydro-1H-indole involves its interaction with specific molecular targets. It can bind to various receptors and enzymes, modulating their activity. The indole ring system allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The anti-HCV activity of tetrahydroindole derivatives is highly dependent on substituent patterns at the N-1 and C-2 positions. Below is a comparative analysis of 2-methyl-1-phenyl-4,5,6,7-tetrahydro-1H-indole with structurally related compounds, focusing on potency (EC50), cytotoxicity (CC50), and selectivity indices (SI = CC50/EC50) (Table 1).

Table 1: Anti-HCV Activity and Cytotoxicity of Selected Tetrahydroindole Derivatives

Compound N-1 Substituent C-2 Substituent EC50 (µM) gt 1b EC50 (µM) gt 2a CC50 (µM) SI (gt 1b) SI (gt 2a) References
39 Benzyl Phenyl 7.9 2.6 80.8 10 32
40 Benzyl 4-NO2-phenyl 15.0 7.3 >200 >13 >27
42 Benzyl 4-OCH3-phenyl 11.8 4.9 137.4 12 28
34 4-Fluorophenyl Phenyl ~29.2* ~12.2* >200 >7 >16
36 Benzyl 3-Pyridinyl ND ND <25 ND ND
43 Benzyl 2-OH-phenyl 9.2 6.5 48.9 5 8

*Derived from EC50 fold reduction data in . ND = Not determined due to high cytotoxicity.

Key Observations:

N-1 Substitution: Aromatic vs. Non-Aromatic Groups: The N-1 benzyl group (as in 39, 40, 42) is critical for anti-HCV activity. Non-aromatic N-1 substituents (e.g., alkyl chains) result in complete loss of activity or low SI values (e.g., 37, 38, 41) . However, bulkier or electron-deficient aryl groups (e.g., 4-fluorophenyl in 34) reduce potency by ~3–5 fold .

C-2 Substitution: Phenyl vs. Heteroaromatic Groups: Replacing the C-2 phenyl (as in 39) with a 3-pyridinyl ring (36) increases cytotoxicity (CC50 <25 µM vs. 80.8 µM for 39) . This highlights the sensitivity of the scaffold to heteroatom placement. Electron-Donating/Withdrawing Groups: Para-substituted phenyl rings (e.g., -NO2 in 40, -OCH3 in 42) retain activity but with reduced potency compared to unsubstituted phenyl (39). Meta- or ortho-substituents (e.g., 35, 43) increase toxicity or reduce SI .

Their mechanism remains unknown, distinguishing them from NS5B-targeting analogs like coumestans or NS3 helicase inhibitors .

Hypothetical Profile of 2-Methyl-1-phenyl-4,5,6,7-tetrahydro-1H-indole :

Based on SAR trends:

  • Activity: Likely reduced compared to 39 due to the smaller, non-aromatic C-2 methyl group, which may weaken target engagement.
  • Cytotoxicity: Potentially lower than pyridinyl-substituted 36 but higher than phenyl-substituted 39, given the balance between steric effects and hydrophobicity.
  • Selectivity : SI values may fall below 39 (SI = 10–32) if potency is compromised without a proportional reduction in cytotoxicity.

Q & A

Q. What synthetic methodologies are commonly employed for constructing the 2-methyl-1-phenyltetrahydroindole scaffold?

The one-pot tandem Sonogashira coupling/5-endo-dig cyclization is a widely used method. This involves reacting aminopropargylic alcohols with aryl iodides using Pd(dba)₂ (0.05 equiv) and CuI (0.1 equiv) as catalysts in diethylamine. The reaction proceeds under nitrogen at ambient temperature (10–20 hours), followed by reflux (8–12 hours). Flash chromatography with petroleum ether-EtOAc gradients (100:1 to 50:1) is used for purification, yielding derivatives in 77%–96% efficiency. This method allows substituent variation at the N-1 and C-2 positions .

Q. How are structural and purity characteristics of 2-methyl-1-phenyltetrahydroindole derivatives validated?

Multinuclear NMR (¹H, ¹³C) and TLC (petroleum ether-EtOAc systems) are critical for structural confirmation. For example, ¹H NMR of 4-(1-benzyltetrahydroindol-2-yl)aniline (31) shows distinct signals for the tetrahydroindole core (δ 1.73–2.69 ppm) and aromatic protons (δ 6.06–7.36 ppm). ¹³C NMR confirms the presence of key carbons (e.g., C-2 at δ 106.4 ppm). Flash chromatography and elemental analysis further ensure purity .

Q. What preliminary biological screening approaches are used for this compound class?

Cell-based assays against HCV genotypes (e.g., gt 1b and 2a) are standard. Derivatives are tested at non-cytotoxic concentrations (e.g., 10 µM) to determine replicase inhibition. Compounds showing >50% inhibition undergo EC₅₀ determination. For example, derivative 31 exhibited activity against both genotypes, while structural analogs (34–44) showed variable potency, guiding SAR development .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in tetrahydroindole synthesis?

Key variables include catalyst loading (Pd/Cu ratios), solvent choice (diethylamine for solubility), and temperature control. For instance, reducing Pd(dba)₂ to 0.03 equiv while increasing reaction time (24–36 hours) may enhance regioselectivity. Solvent screening (e.g., DMF vs. THF) can mitigate side reactions. Computational modeling (DFT) of transition states aids in predicting regiochemical outcomes .

Q. How do researchers resolve contradictions in biological activity data across structurally similar derivatives?

Discrepancies (e.g., anti-HCV activity in gt 1b vs. gt 2a) are analyzed via:

  • SAR studies : Comparing substituent effects (e.g., electron-withdrawing groups at C-2 enhance gt 2a activity).
  • Molecular docking : Identifying binding pocket interactions (e.g., hydrophobic residues in HCV NS5B polymerase).
  • Cytotoxicity profiling : Ensuring activity is not confounded by off-target effects. For example, derivatives with bulky N-1 substituents may show reduced membrane permeability, explaining genotype-specific discrepancies .

Q. What strategies are employed to enhance metabolic stability of 2-methyl-1-phenyltetrahydroindole derivatives?

Introducing fluorine or trifluoromethyl groups at strategic positions (e.g., para to the phenyl ring) improves resistance to oxidative metabolism. In vitro microsomal assays (e.g., human liver microsomes) quantify metabolic half-life (t₁/₂). For instance, 3-CF₃ analogs showed a 2.5-fold increase in t₁/₂ compared to non-fluorinated counterparts .

Q. How are computational tools integrated into the design of novel tetrahydroindole analogs?

  • QSAR models : Correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity.
  • MD simulations : Assess target binding kinetics (e.g., HCV NS5B polymerase flexibility).
  • ADMET prediction : Tools like SwissADME prioritize derivatives with favorable pharmacokinetic profiles. For example, reducing logP from 3.5 to 2.8 improved aqueous solubility without compromising activity .

Methodological Notes

  • Synthetic Scalability : The one-pot Sonogashira/cyclization method is scalable to gram quantities, enabling preclinical testing .
  • Data Reproducibility : Strict adherence to inert conditions (N₂ flushing) and standardized TLC protocols (petroleum ether-EtOAc 3:1) ensures batch-to-batch consistency .
  • Biological Validation : EC₅₀ values should be corroborated with counter-screens (e.g., cytotoxicity in HepG2 cells) to confirm target specificity .

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